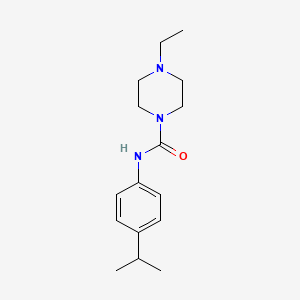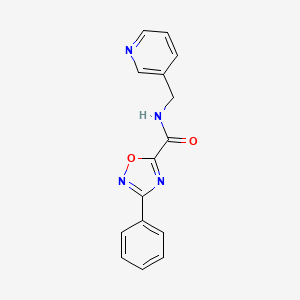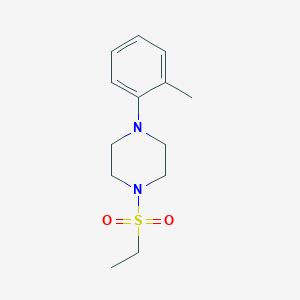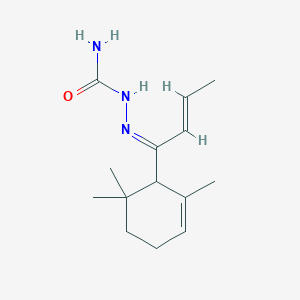![molecular formula C17H24N2O5S B5331357 4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5331357.png)
4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. It also contains a methoxy group (-OCH3), a piperidinylcarbonyl group, and a phenylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine ring, for example, would have a specific three-dimensional shape due to the presence of the oxygen and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of various functional groups like the methoxy group and the piperidinylcarbonyl group could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique
- Targeting Protein Kinases : This compound’s sulfonamide group can interact with kinase enzymes, making it a potential candidate for kinase inhibitors. Researchers explore its efficacy against specific kinases implicated in diseases like cancer and neurodegenerative disorders .
- Anticancer Agents : Investigating its impact on cancer cell lines, particularly those resistant to existing therapies. The sulfonyl group may play a role in disrupting cellular processes .
- Sulfonylation Reactions : Researchers employ this compound as a sulfonylating agent in synthetic chemistry. It can introduce sulfonyl groups into various substrates, enabling the creation of diverse molecules .
- Benzylic Position Reactions : Due to its benzylic structure, it participates in nucleophilic substitution reactions (SN1 and SN2) at the benzylic position. These reactions are valuable for functionalizing aromatic compounds .
- Polymer Stabilization : The sulfone moiety contributes to polymer stability and resistance to environmental factors. Researchers explore its incorporation into polymer matrices for enhanced material properties .
- Photocurable Resins : Investigating its use in photopolymerizable resins for 3D printing and other applications. The morpholine scaffold may enhance resin properties .
- Fluorescent Probes : Researchers design derivatives of this compound with fluorescent tags. These probes can selectively label cellular components, aiding in live-cell imaging and tracking specific processes .
- Cell Permeability Studies : Assessing its ability to cross cell membranes, which is crucial for drug delivery. The morpholine ring’s properties influence permeability .
- Pesticide Development : Exploring its potential as a lead compound for novel pesticides. Researchers investigate its effects on pests while minimizing harm to beneficial organisms .
- Metabolic Stability : Investigating how this compound is metabolized in vivo. Understanding its metabolic pathways helps predict drug behavior and potential toxicity .
- Drug-Drug Interactions : Assessing whether it interacts with other drugs or affects their metabolism. Such interactions impact drug safety and efficacy .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Polymer Chemistry
Biological Studies and Imaging
Agrochemical Research
Pharmacokinetics and Metabolism Studies
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-16-6-5-14(25(21,22)19-9-11-24-12-10-19)13-15(16)17(20)18-7-3-2-4-8-18/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFHPKUSHQQKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5331279.png)

![(2R,3S)-3-amino-4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutan-2-ol](/img/structure/B5331298.png)


![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)


![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)

![2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile](/img/structure/B5331367.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5331380.png)